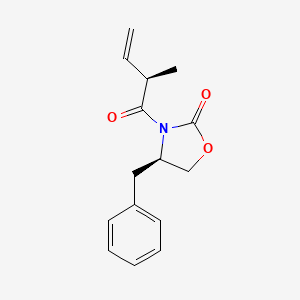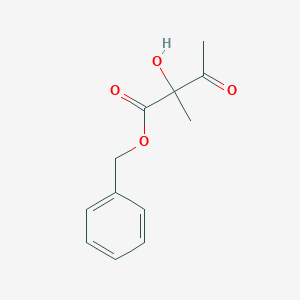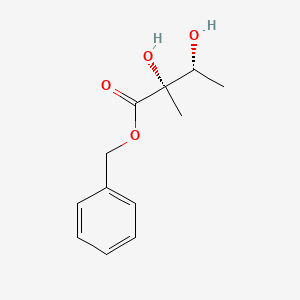
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is a derivative of D-galactitol, a sugar alcohol. This compound is characterized by the presence of phenylmethyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactitol molecule. It is commonly used in glycobiology research due to its ability to serve as a building block for more complex carbohydrate structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol typically involves the protection of the hydroxyl groups of D-galactitol with phenylmethyl (benzyl) groups. This can be achieved through the reaction of D-galactitol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the phenylmethyl groups, reverting to D-galactitol.
Substitution: The phenylmethyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: D-galactitol.
Substitution: Compounds with different protective or functional groups replacing the phenylmethyl groups.
Applications De Recherche Scientifique
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is widely used in glycobiology research. It serves as a precursor for the synthesis of more complex carbohydrates and glycoconjugates. These compounds are essential for studying carbohydrate-protein interactions, glycan structure and function, and the role of glycans in biological systems. Additionally, it is used in the development of carbohydrate-based drugs and vaccines.
Mécanisme D'action
The primary mechanism of action of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol involves its role as a building block in carbohydrate synthesis. The phenylmethyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modification of other parts of the molecule. Once the desired modifications are made, the protective groups can be removed to yield the final product. This compound does not have a specific molecular target or pathway but is crucial in the synthesis of biologically active glycans.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranoside
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannopyranoside
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-xylopyranoside
Uniqueness
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is unique due to its specific configuration and the presence of phenylmethyl groups at positions 2, 3, 4, and 6. This configuration allows for selective protection and deprotection strategies in synthetic chemistry, making it a valuable tool in glycobiology research. Its structural uniqueness also enables the synthesis of specific glycoconjugates that are not easily accessible using other compounds.
Propriétés
Numéro CAS |
158570-84-4 |
|---|---|
Formule moléculaire |
C34H38O6 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34-/m1/s1 |
Clé InChI |
MQOUZFJJURBWAX-ALMGMPQLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)


